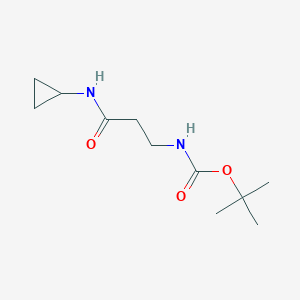
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a cyclopropylamino group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. One common method is the reaction of tert-butyl carbamate with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out under mild conditions, often at room temperature, to avoid any side reactions.
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction of di-tert-butyl dicarbonate with cyclopropylamine in the presence of a base such as triethylamine can yield this compound in high yields . This method is advantageous due to its simplicity and efficiency.
化学反応の分析
Types of Reactions
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted carbamates.
科学的研究の応用
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity . This inhibition can affect various biochemical pathways, making the compound useful in the study of enzyme kinetics and drug development.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Cyclopropylamine: A related compound with a cyclopropyl group but lacking the carbamate functionality.
Di-tert-butyl dicarbonate (Boc2O): A reagent used in the synthesis of tert-butyl carbamates.
Uniqueness
Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate is unique due to its combination of a tert-butyl group, a cyclopropylamino group, and a carbamate functional group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
tert-butyl N-[3-(cyclopropylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-6-9(14)13-8-4-5-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14) |
InChIキー |
CPENJQXITMQYNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


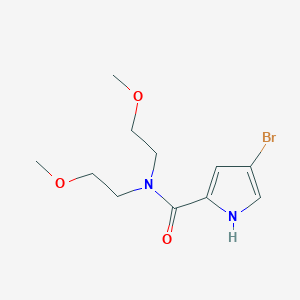
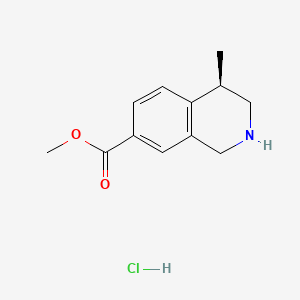
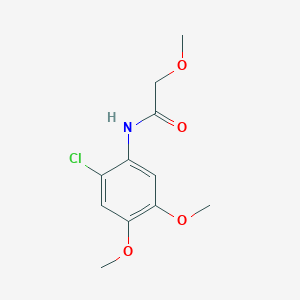

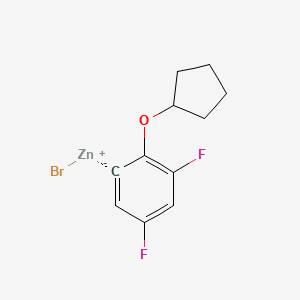
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
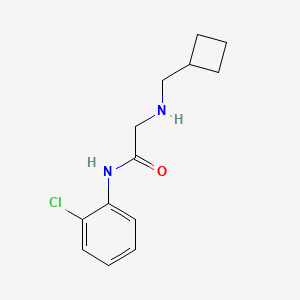

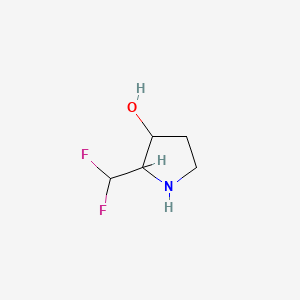
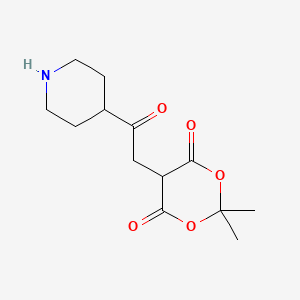
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
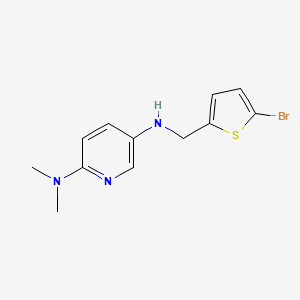
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
